molecular formula C28H27FN6O2 B607405 Olorofim CAS No. 1928707-56-5

Olorofim

Cat. No. B607405
CAS RN: 1928707-56-5
M. Wt: 498.5624
InChI Key: SUFPWYYDCOKDLL-UHFFFAOYSA-N
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Description

This product is discontinued

Scientific Research Applications

In Vitro and In Vivo Antifungal Activity

Olorofim, known for its potent antifungal properties, exhibits significant in vitro and in vivo activity against various fungal species. This efficacy spans across diverse fungal strains, offering a broad spectrum of action against mold and dimorphic fungi, including species resistant to conventional antifungal medications. Such robust activity against resistant strains underscores its potential as a critical solution in managing invasive fungal infections.

  • Olorofim has shown promising in vitro and in vivo activity against central nervous system infections caused by Coccidioides species. It demonstrated potent activity in both the laboratory setting and in animal models, indicating its potential role in treating coccidioidomycosis (Wiederhold et al., 2018).

  • It has demonstrated remarkable in vitro activity against a wide range of filamentous fungi, including dermatophytes and opportunistic molds. Notably, it was highly effective against drug-resistant dermatophytes, offering a potential solution in combating antifungal resistance (Singh et al., 2021).

  • Its efficacy was also proven in murine models, showcasing its potential in treating invasive aspergillosis caused by various Aspergillus species, including those resistant to azoles and other antifungals. This highlights its potential in addressing hard-to-treat infections, particularly in immunocompromised hosts (Seyedmousavi et al., 2019).

Mechanism of Action

Olorofim’s unique mechanism of action, targeting the fungal pyrimidine biosynthesis pathway, sets it apart from other antifungal agents. This distinct pathway inhibition contributes to its effectiveness against a spectrum of fungal pathogens.

  • As a member of the orotomide class of antifungals, olorofim inhibits the dihydroorotate dehydrogenase (DHODH) enzyme, crucial in the de novo pyrimidine biosynthesis pathway. This mode of action disrupts essential fungal cellular processes, leading to the efficacy observed in various studies (Wiederhold, 2020).

Potential in Addressing Antifungal Resistance

The increasing incidence of antifungal resistance poses a significant challenge in infection management. Olorofim’s potency against resistant species positions it as a potential key player in overcoming this hurdle.

  • Studies indicate that olorofim maintains its efficacy against azole-resistant Aspergillus species and other molds with reduced susceptibility to existing antifungal agents. Its broad-spectrum activity and effectiveness against resistant strains are crucial in the current landscape of increasing antifungal resistance (Maertens et al., 2022).

properties

CAS RN

1928707-56-5

Product Name

Olorofim

Molecular Formula

C28H27FN6O2

Molecular Weight

498.5624

IUPAC Name

2-(1,5-dimethyl-3-phenylpyrrol-2-yl)-N-[4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]phenyl]-2-oxoacetamide

InChI

InChI=1S/C28H27FN6O2/c1-19-16-24(20-6-4-3-5-7-20)25(33(19)2)26(36)27(37)32-22-8-10-23(11-9-22)34-12-14-35(15-13-34)28-30-17-21(29)18-31-28/h3-11,16-18H,12-15H2,1-2H3,(H,32,37)

InChI Key

SUFPWYYDCOKDLL-UHFFFAOYSA-N

SMILES

CC1=CC(=C(N1C)C(=O)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C4=NC=C(C=N4)F)C5=CC=CC=C5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

F-901318;  F901318;  F 901318;  Olorofim

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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